RHPS4 is a pentacyclic acridinium salt originally developed at the University of Nottingham as a potential anti-cancer agent. [] It belongs to a class of compounds known as G-quadruplex ligands. Its primary role in scientific research stems from its ability to bind and stabilize G-quadruplex structures, particularly those found in telomeric DNA. [, ] This property has made RHPS4 a valuable tool for investigating the biological roles of G-quadruplexes and for exploring the potential of targeting these structures for therapeutic purposes.
RHPS4 features a planar, pentacyclic acridinium core with methyl and fluorine substituents. This structure allows for efficient stacking interactions with G-quartets, the building blocks of G-quadruplexes. [] Molecular modeling and biophysical studies have shown that the pentacyclic core acts as a surrogate for potassium ions, stabilizing the G-quadruplex structure. [] The methyl and fluorine substituents contribute to the compound's overall hydrophobicity and influence its binding affinity for specific G-quadruplex structures. [, ]
RHPS4 exerts its biological effects by binding to and stabilizing G-quadruplexes, particularly those formed by telomeric DNA. [, ] This binding interferes with telomere maintenance mechanisms, leading to telomere dysfunction. [, ] The destabilized telomeres are then recognized by the cell as DNA damage, triggering DNA damage response pathways and eventually leading to cell cycle arrest, senescence, or apoptosis. [, ] Studies have shown that RHPS4's effects on cell growth correlate with the initial telomere length of the cells, with cells possessing shorter telomeres exhibiting greater sensitivity to the compound. [] While RHPS4 is a potent telomerase inhibitor, studies have indicated that its mechanism of action is more complex than simple telomerase inhibition and involves direct disruption of telomere structure. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2